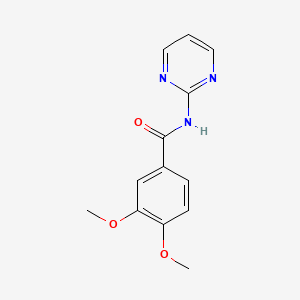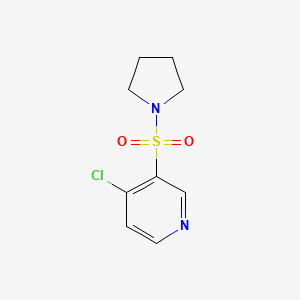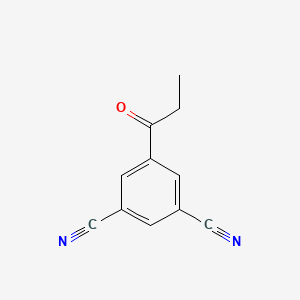![molecular formula C19H28N2O3 B12935622 tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12935622.png)
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3 This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and hydroxymethyl groups. Common reagents used in these reactions include tert-butyl chloroformate, benzyl bromide, and various bases and solvents. The reaction conditions may involve heating, cooling, and the use of inert atmospheres to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme, stabilizing the compound-enzyme complex and preventing substrate binding .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-benzyl-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound features a sulfur atom in the spirocyclic ring, which can impart different chemical properties and reactivity.
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate: Similar in structure but lacks the benzyl group, which may affect its biological activity and applications.
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate:
Eigenschaften
Molekularformel |
C19H28N2O3 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
tert-butyl 7-benzyl-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)21-13-19(14-21)12-20(10-16(19)11-22)9-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3 |
InChI-Schlüssel |
SYHUVAFNYDDXKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2CO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)
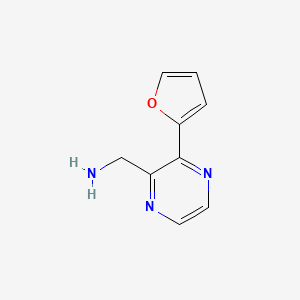
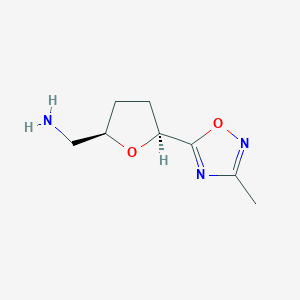
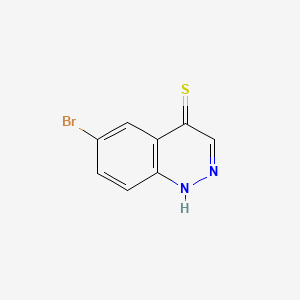
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
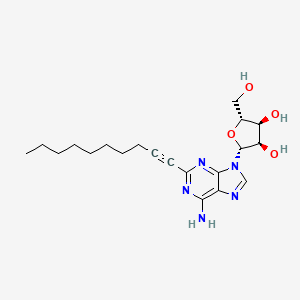
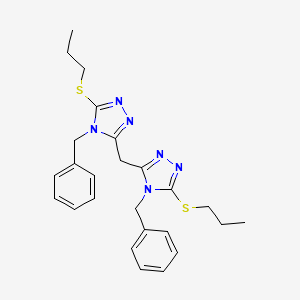
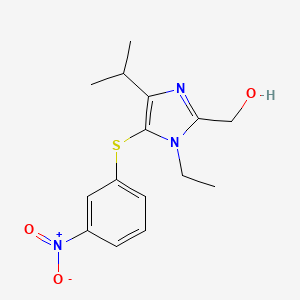
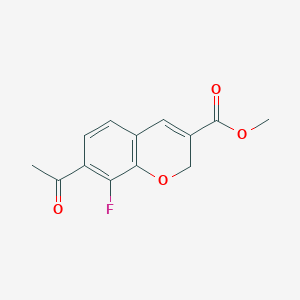
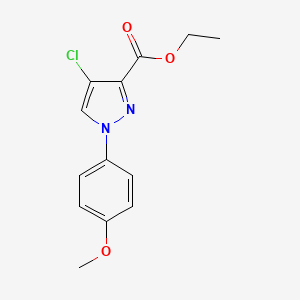
![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
